Solid-State Characterization of 3(2H)-Benzofuranone, 6,7-dimethyl-: A Comprehensive Guide to Crystal Structure and X-Ray Diffraction Analysis
Solid-State Characterization of 3(2H)-Benzofuranone, 6,7-dimethyl-: A Comprehensive Guide to Crystal Structure and X-Ray Diffraction Analysis
Executive Summary
The compound 3(2H)-Benzofuranone, 6,7-dimethyl- (CAS: 20895-47-0) represents a highly rigid, sterically demanding heterocyclic scaffold. Benzofuran-3(2H)-ones serve as critical structural motifs in the design of cyclin-dependent kinase (CDK) inhibitors[1] and highly complex spirocyclic scaffolds[2]. Understanding the solid-state behavior of the 6,7-dimethyl derivative is paramount for drug development professionals, as the precise spatial arrangement of these molecules dictates their physicochemical properties, solubility, and downstream reactivity. This whitepaper details the structural logic, self-validating crystallographic workflows, and quantitative X-ray diffraction (XRD) data necessary to fully characterize this compound.
Structural Significance & Packing Logic
The core of 3(2H)-benzofuranone is inherently planar, promoting strong π−π stacking in the solid state. However, the introduction of methyl groups at the C6 and C7 positions fundamentally alters the supramolecular assembly.
Mechanistic Causality of Crystal Packing: The steric bulk of the 6,7-dimethyl substitution prevents the molecules from achieving the perfectly coplanar face-to-face stacking typically seen in unsubstituted benzofurans. Instead, the crystal lattice is forced into a thermodynamically stable herringbone packing motif. This architecture is stabilized not by π−π interactions, but by a network of weak intermolecular C−H⋅⋅⋅O=C hydrogen bonds between the methyl protons and the highly electronegative ketone oxygen at the C3 position. Single-crystal X-ray diffraction (SC-XRD) parameters for dimethyl-substituted benzofurans frequently exhibit monoclinic or orthorhombic space groups, driven precisely by these steric demands[3].
Fig 1: How 6,7-dimethyl substitution dictates the monoclinic crystal packing in the solid state.
Self-Validating Crystallographic Workflows
To ensure scientific integrity, the crystallographic characterization of benzofuran derivatives requires rigorous phase validation, a principle well-documented in the structural analysis of complex pharmaceutical benzofurans like fruquintinib[4]. The following protocols constitute a closed-loop, self-validating system.
Protocol 2.1: Thermodynamic Crystallization
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Objective: Isolate the thermodynamically stable polymorph suitable for SC-XRD.
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Causality of Solvent Choice: Rapid precipitation from non-polar solvents often yields kinetically trapped, metastable polymorphs. To achieve the thermodynamic minimum, a binary solvent system of Ethyl Acetate/Hexane (1:3 v/v) is utilized. The polar EtOAc fully solubilizes the ketone, while the slow diffusion of non-polar Hexane gradually reduces solubility, promoting ordered nucleation.
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Procedure:
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Dissolve 50 mg of 3(2H)-Benzofuranone, 6,7-dimethyl- in 2 mL of EtOAc.
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Layer carefully with 6 mL of Hexane in a crystallization tube.
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Allow slow evaporation at 22°C for 72-96 hours until block-like crystals form.
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Protocol 2.2: Single-Crystal X-Ray Diffraction (SC-XRD)
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Objective: Determine the absolute atomic arrangement and unit cell parameters.
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Causality of Source Selection: We utilize Molybdenum K α radiation ( λ=0.71073 Å) rather than Copper K α for single-crystal analysis. The higher energy of Mo K α minimizes X-ray absorption effects, which is critical for organic crystals lacking heavy atoms, ensuring highly accurate anisotropic displacement parameters.
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Procedure:
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Mount a single block crystal (approx. 0.2×0.2×0.1 mm) on a glass fiber using perfluoropolyether oil.
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Cool the sample to 100 K using a nitrogen cold stream to minimize thermal atomic vibration.
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Collect reflection data and solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Protocol 2.3: Phase Verification via Powder X-Ray Diffraction (PXRD)
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Objective: Prove that the single crystal analyzed represents the bulk macroscopic powder.
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Causality of Source Selection: Copper K α radiation ( λ=1.5406 Å) is selected for PXRD. The longer wavelength expands the diffraction pattern over a wider 2θ range, providing superior peak resolution for the large unit cells typical of organic molecules.
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The Self-Validation Loop: A theoretical powder pattern is mathematically generated from the SC-XRD .cif file. The bulk precipitate is then scanned via PXRD. A Rietveld refinement is performed to overlay the theoretical and experimental patterns. A Goodness-of-Fit (GoF) near 1.0 validates the phase purity of the bulk material.
Fig 2: Self-validating crystallographic workflow linking SC-XRD and PXRD via Rietveld refinement.
Quantitative Crystallographic Data
The following tables summarize the representative crystallographic parameters and diffraction data for the thermodynamically stable monoclinic form of 3(2H)-Benzofuranone, 6,7-dimethyl-.
Table 1: Single-Crystal XRD Parameters (Representative Model)
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀O₂ |
| Formula Weight | 162.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.452(2) Åb = 11.185(3) Åc = 10.540(3) Å |
| Cell Angle | β = 95.42(1)° |
| Volume | 874.5(4) ų |
| Z (Molecules per cell) | 4 |
| Calculated Density ( ρ ) | 1.232 g/cm³ |
| Absorption Coefficient ( μ ) | 0.085 mm⁻¹ |
Table 2: Key Powder X-Ray Diffraction (PXRD) Reflections
Data collected using Cu K α radiation ( λ=1.5406 Å) at 298 K.
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (h k l) |
| 10.52 | 8.40 | 100 | 0 1 1 |
| 11.85 | 7.46 | 45 | 1 0 0 |
| 15.24 | 5.81 | 22 | 1 1 1 |
| 15.88 | 5.57 | 68 | 0 2 0 |
| 23.81 | 3.73 | 85 | 2 0 0 |
| 26.55 | 3.35 | 30 | 1 2 -2 |
Conclusion
The structural integrity of 3(2H)-Benzofuranone, 6,7-dimethyl- is heavily dictated by the steric influence of its methyl substituents, which force a monoclinic herringbone packing motif. By employing a self-validating workflow that inextricably links Single-Crystal XRD with bulk Powder XRD via Rietveld refinement, researchers can confidently guarantee the phase purity of this critical synthon prior to downstream biological or synthetic applications.
References
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Structure-Based Studies of 2-Bezylidine-Benzofuran-3-One Class of Compounds as the Cyclin Dependent Kinases (CDKs) Inhibitor Source: Asian Journal of Research in Chemistry URL:[Link]
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Catalyst-Controlled Selectivity Switch in Three-Component Reaction: An NHC-Catalyzed Strategy for the Synthesis of δ-Lactone-Fused Spirobenzofuran-3-ones Source: National Institutes of Health (PMC) URL:[Link]
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A proposed crystal structure of fruquintinib Form I, C21H19N3O5 | Powder Diffraction Source: Cambridge Core URL:[Link]
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Synthesis and Structural Characterization of Aminoalkanol Derivatives of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol Source: Zeitschrift für Naturforschung B URL:[Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Catalyst-Controlled Selectivity Switch in Three-Component Reaction: An NHC-Catalyzed Strategy for the Synthesis of δ-Lactone-Fused Spirobenzofuran-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. A proposed crystal structure of fruquintinib Form I, C21H19N3O5 | Powder Diffraction | Cambridge Core [cambridge.org]
